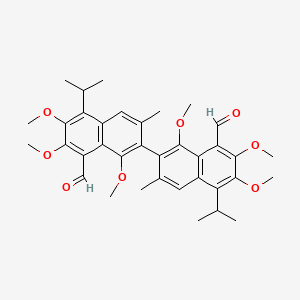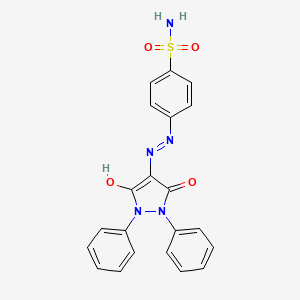
3-Indol-3-yl-2H-1,4-benzoxazin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Indol-3-yl-2H-1,4-benzoxazin-2-one is a heterocyclic compound that combines the structural features of indole and benzoxazinone. This compound is of significant interest due to its presence in various biologically active molecules and its potential pharmaceutical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 3-Indol-3-yl-2H-1,4-benzoxazin-2-one involves the copper-catalyzed direct coupling of benzoxazin-2-ones with indoles. This method is notable for its efficiency and high yield . The reaction typically requires a copper catalyst and proceeds under mild conditions, making it an attractive route for the synthesis of this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the copper-catalyzed coupling method mentioned above can be scaled up for industrial applications. The use of readily available starting materials and the relatively straightforward reaction conditions make this method suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
3-Indol-3-yl-2H-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the benzoxazinone ring or the indole moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the indole and benzoxazinone rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the indole or benzoxazinone rings .
Wissenschaftliche Forschungsanwendungen
3-Indol-3-yl-2H-1,4-benzoxazin-2-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Indol-3-yl-2H-1,4-benzoxazin-2-one involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1,4-Benzoxazin-3(4H)-one: Shares the benzoxazinone core but lacks the indole moiety.
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole structure but differ in their additional functional groups and biological activities.
Uniqueness
3-Indol-3-yl-2H-1,4-benzoxazin-2-one is unique due to its combination of the indole and benzoxazinone structures, which imparts distinct chemical and biological properties. This dual structural feature allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .
Eigenschaften
CAS-Nummer |
5543-37-3 |
|---|---|
Molekularformel |
C16H10N2O2 |
Molekulargewicht |
262.26 g/mol |
IUPAC-Name |
3-(1H-indol-3-yl)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C16H10N2O2/c19-16-15(18-13-7-3-4-8-14(13)20-16)11-9-17-12-6-2-1-5-10(11)12/h1-9,17H |
InChI-Schlüssel |
JAURZMWTUPUGQM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)C3=NC4=CC=CC=C4OC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)






